molecular formula C18H36O2 B1622135 15-Methylheptadecanoic acid CAS No. 29709-08-8

15-Methylheptadecanoic acid

Cat. No.: B1622135
CAS No.: 29709-08-8
M. Wt: 284.5 g/mol
InChI Key: MAFSBQRWNXDTRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Methylheptadecanoic acid can be synthesized from undecanoic acid, 11-chloro-11-oxo-, methyl ester . The synthesis involves a series of reactions including chlorination, oxidation, and esterification under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include steps like distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 15-Methylheptadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Scientific Research Applications

15-Methylheptadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 15-Methylheptadecanoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. It also acts as a substrate for various enzymes involved in fatty acid metabolism, influencing metabolic pathways and energy production .

Comparison with Similar Compounds

Uniqueness: 15-Methylheptadecanoic acid is unique due to its branched structure, which imparts different physical and chemical properties compared to straight-chain fatty acids. This branching can affect its melting point, solubility, and reactivity, making it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

15-methylheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFSBQRWNXDTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317494
Record name Anteiso-C18:0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29709-08-8
Record name Anteiso-C18:0
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29709-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Methylheptadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029709088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anteiso-C18:0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-Methylheptadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15-METHYLHEPTADECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5FBE96NO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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